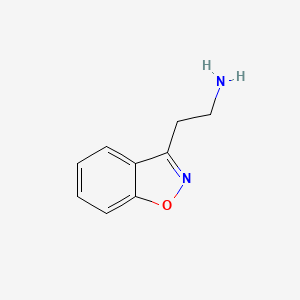

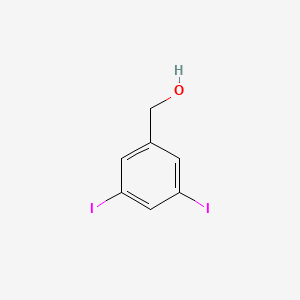

(3,5-Diiodophenyl)methanol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Methanol in Lipid Dynamics

A study by Nguyen et al. (2019) highlights methanol's role in accelerating DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) flip-flop and transfer in lipid bilayers. This research could have implications for understanding (3,5-Diiodophenyl)methanol’s interactions with lipid membranes, given methanol's effect on lipid dynamics, potentially influencing the solubility and membrane permeability of similarly structured compounds (Nguyen et al., 2019).

Polymer Solar Cells Enhancement

Research by Zhou et al. (2013) demonstrates the improvement of polymer solar cell efficiency through methanol treatment, suggesting a possible avenue for enhancing the photovoltaic applications of materials derived from or functionalized with (3,5-Diiodophenyl)methanol or related compounds (Zhou et al., 2013).

Direct C–C Coupling with Methanol

Moran et al. (2011) describe an iridium-catalyzed process for the direct C–C coupling of methanol and allenes, introducing a method for constructing higher alcohols from methanol. This could be relevant for synthetic routes involving (3,5-Diiodophenyl)methanol, either as a reactant or through methodologies that could be adapted for its derivatives (Moran et al., 2011).

Biological Conversion of Methanol

Whitaker et al. (2017) explored the engineering of Escherichia coli for the biological conversion of methanol to specialty chemicals, indicating potential biotechnological applications for methanol and possibly for derivatives like (3,5-Diiodophenyl)methanol in microbial production systems (Whitaker et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3,5-diiodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXHCRVWLIQVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490558 | |

| Record name | (3,5-Diiodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Diiodophenyl)methanol | |

CAS RN |

53279-79-1 | |

| Record name | (3,5-Diiodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

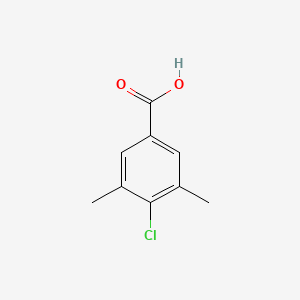

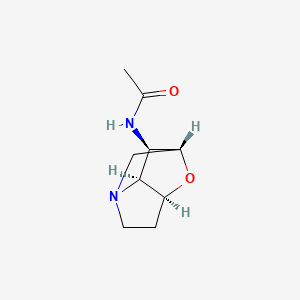

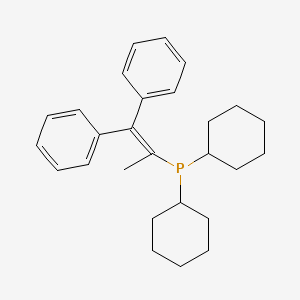

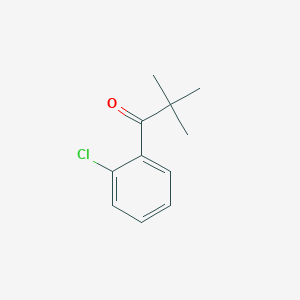

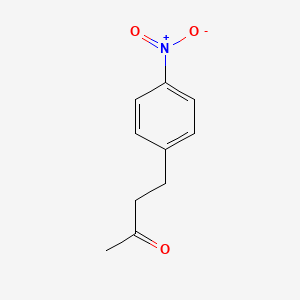

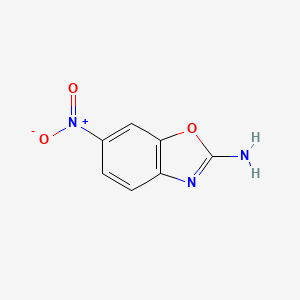

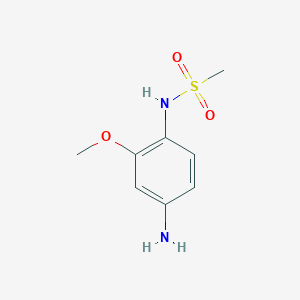

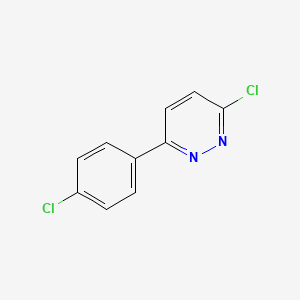

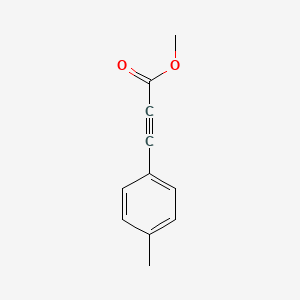

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.